molecular formula C20H32O4 B032273 5S,6S-DiHETE CAS No. 82948-87-6

5S,6S-DiHETE

Cat. No. B032273
CAS RN: 82948-87-6
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-WAQVJNLQSA-N
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Description

5S,6S-DiHETE, a dihydroxy-eicosatetraenoic acid, is a compound derived from arachidonic acid metabolism. It is involved in various biological processes, particularly those related to inflammatory responses and cellular signaling.

Synthesis Analysis

The stereospecific synthesis of 5S,6S-DiHETE has been achieved using acetonides of D- and L-glyceraldehyde as a source of chirality, providing a practical approach to produce this compound (Kugel et al., 1989).

Molecular Structure Analysis

5S,6S-DiHETE is a diastereoisomer, part of a group that includes several other similar compounds derived from eicosatetraenoic acid. The molecular structure features a conjugated diene system, which plays a critical role in its biological activity.

Chemical Reactions and Properties

The reactivity of 5S,6S-DiHETE is influenced by its conjugated diene system and hydroxyl groups. It exhibits binding affinity to certain leukotriene receptors, particularly the LTD4 receptor, indicating its role in leukotriene-mediated biological processes (Muller et al., 1989).

Scientific Research Applications

  • Aryl Hydrocarbon Receptor Activation : 5S,6S-DiHETE isomers bind and activate the aryl hydrocarbon receptor (AHR), indicating a potential role in the connection between AHR activation and inflammatory signaling molecules in the 5-lipoxygenase pathway (Chiaro et al., 2008).

  • Inducing Lung Contractions : This compound demonstrates significant activity in inducing contractions of the lung parenchymal strip and stimulating cyclooxygenase activity in guinea-pig lungs (Sirois et al., 1982).

  • Application in Treating Ileum Contractions : The isomer 5S,6R-DiHETE has LTD4-like activity, suggesting potential applications in treating ileum contractions, especially when produced in large concentrations (Muller et al., 1989).

  • Attenuation of Vascular Hyperpermeability : 5,6-DiHETE attenuates vascular hyperpermeability during inflammation by inhibiting endothelial Ca2+ elevation, indicating its potential as a pharmacological strategy against inflammatory diseases (Hamabata et al., 2018).

  • Contractile Responses in Smooth Muscle : 5S,6R-DiHETE induces contractile responses in guinea pig lung parenchyma and ileum smooth muscle, with a potency greater than Lx A (Cristol & Sirois, 1988).

  • Assay for Measuring 5-Lipoxygenase Activation : 5S,15S-dihydroxy-6,8,11,13(E,Z,Z,E)-eicosatetraenoic acid (5,15-DiHETE) serves as a sensitive assay for measuring 5-lipoxygenase activation in human neutrophils (McDonald et al., 1991).

  • Potential Treatment for Inflammatory Bowel Disease : Oral administration of 5,6-DiHETE accelerated recovery from DSS-induced diarrhea and significantly ameliorated colon inflammation in mice, suggesting its therapeutic potential for inflammatory bowel disease (Takenouchi et al., 2021).

  • Healing of Colitis : 5,6-DiHETE accelerates the healing of colitis by inhibiting inflammatory responses and promoting the release of eicosapentaenoic acid (Kobayashi et al., 2021).

Safety And Hazards

The product is not intended for human or veterinary use . Therefore, it should be handled with care to avoid any potential hazards.

properties

IUPAC Name

(5S,6S,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBUUTTYHTDRR-WAQVJNLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@@H]([C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5S,6S-DiHETE

CAS RN

82948-87-6
Record name (5S,6S,7E,9E,11Z,14Z)-5,6-Dihydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82948-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
A Muller, E Rechencq, C Kugel, JP Lellouche… - Prostaglandins, 1989 - Elsevier
(5,6)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acids ((5,6)-DiHETEs) were synthesized and separated into four pure diastereoisomers. They were tested for comparative binding …
Number of citations: 7 www.sciencedirect.com
N Ueda, S Yamamoto - Journal of Biological Chemistry, 1988 - Elsevier
Arachidonate 5-lipoxygenase purified from porcine leukocytes was incubated with (5S)-hydroperoxy-6,8,11,14-eicosatetraenoic acid. In addition to degradation products of leukotriene …
Number of citations: 38 www.sciencedirect.com
C Kugel, JP Lellouche, JP Beaucourt, G Niel… - Tetrahedron letters, 1989 - Elsevier
The first highly practical stereocontrolled synthesis of the four diastereoisomeric (5,6)-DiHETEs is described using the acetonides of D-and L-glyceraldehyde as a source of chirality. …
Number of citations: 12 www.sciencedirect.com
JP Cristol, P Sirois - Research communications in chemical …, 1988 - europepmc.org
Various compounds derived from the 5-lipoxygenase pathway of arachidonic acid (Leukotriene D4 [LTD4], 5S, 6R-dihydroxy-7, 9, 11, 14-eicosatetraenoic acid [5S, 6R-DiHETE], 5S, 6S-…
Number of citations: 17 europepmc.org
S Tornhamre - 1996 - openarchive.ki.se
Human platelets lack 5-lipoxygenase activity, but possess enzymatic capacity to transform the unstable epoxide leukotriene (LT)A4 to the potent inflammatory agent LTC4 and lipoxins, …
Number of citations: 1 openarchive.ki.se
L Kiss, H Schutte, K Mayer, H Grimm… - American journal of …, 2000 - atsjournals.org
Lipoxygenase (LO) and cytochrome P450 monooxygenase products of arachidonic acid (AA) have been implicated in a large number of vasoregulatory processes. In intact, blood-free, …
Number of citations: 56 www.atsjournals.org
K Hattar, U Sibelius, A Bickenbach… - Journal of leukocyte …, 2001 - academic.oup.com
Anti-neutrophil cytoplasmic antibodies (ANCA) targeting proteinase 3 (PR3) possess a high sensitivity and specificity for Wegener's granulomatosis. Due to their capacity of directly …
Number of citations: 22 academic.oup.com
T Okuno, S Koutsogiannaki, M Ohba… - The FASEB …, 2017 - ncbi.nlm.nih.gov
Propofol is an intravenous anesthetic that produces its anesthetic effect, largely via the GABA A receptor in the CNS, and also reduces the N-formyl-methionyl-leucyl-phenylalanine (…
Number of citations: 12 www.ncbi.nlm.nih.gov
A Hopke, T Lin, AK Scherer, AE Shay, KD Timmer… - Iscience, 2022 - cell.com
Neutrophil swarming is an emergent host defense mechanism triggered by targets larger than a single neutrophil's capacity to phagocytose. Swarming synergizes neutrophil functions, …
Number of citations: 7 www.cell.com
AR Green, S Barbour, T Horn, J Carlos… - Biochemistry, 2016 - ACS Publications
Lipoxins are an important class of lipid mediators that induce the resolution of inflammation and arise from transcellular exchange of arachidonic acid (AA)-derived lipoxygenase …
Number of citations: 21 pubs.acs.org

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